molecular formula C11H12N2O2 B8665364 4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde

4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B8665364
M. Wt: 204.22 g/mol
InChI Key: JZDYGPWNZMQBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxyindole with appropriate reagents under specific conditions. For instance, 5-methoxyindole can be treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds with potential antiviral, anti-inflammatory, and anticancer activities . In medicine, indole derivatives are explored for their therapeutic potential in treating various diseases. In the industry, these compounds are used in the development of new materials and as intermediates in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they may interact with enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-amino-5-methoxy-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c1-13-5-7(6-14)10-8(13)3-4-9(15-2)11(10)12/h3-6H,12H2,1-2H3

InChI Key

JZDYGPWNZMQBIX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2N)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin powder (2.65 g, 22.3 mmol) was added to a suspension of nitroindole 44 (600 mg, 2.56 mmol) in EtOH (90 mL). Hydrochloric acid (3 M, 36 mL) was added and the mixture was stirred at room temperature for 2 h. The reaction mixture was decanted from the excess tin and added in portions to saturated sodium bicarbonate (200 mL). The mixture was extracted with EtOAc (4×) and the combined extracts were washed with sodium bicarbonate (1 M, 3×) and saturated NaCl (2×), dried (MgSO4), filtered and evaporated. Compound 45 was isolated as a dark yellow oil (513 mg, 98%) and used in the following reaction without further purification; Rf=0.67 (EtOAc); 1H NMR (CDCl3): δ 9.61 (s, 1H), 7.55 (s, 1H), 6.94 (d, 1H, J=8.6 Hz), 6.53 (d, 1H, J=8.6 Hz), 5.79 (bs, 2H), 3.88 (s, 3H), 3.76 (s, 3H).
Name
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

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